

Methyl 2-amino-5-bromo-4-chlorobenzoate physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-amino-5-bromo-4-chlorobenzoate

Cat. No.: B1395880

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **Methyl 2-amino-5-bromo-4-chlorobenzoate**

Introduction

Methyl 2-amino-5-bromo-4-chlorobenzoate is a halogenated aromatic compound that serves as a crucial building block in organic synthesis. Its multifaceted structure, featuring amino, ester, bromo, and chloro functional groups, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, safety protocols, and applications, tailored for researchers and professionals in chemical synthesis and drug development. The strategic placement of its functional groups allows for a wide range of chemical transformations, making it a valuable precursor in the development of novel pharmaceutical and agrochemical agents.[\[1\]](#)

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is fundamental for any experimental work. The structural arrangement of substituents on the benzene ring dictates its reactivity and physical characteristics.

- Chemical Name: **Methyl 2-amino-5-bromo-4-chlorobenzoate**[\[2\]](#)

- Synonyms: 2-Amino-5-bromo-4-chloro-benzoic acid methyl ester, Benzoic acid, 2-amino-5-bromo-4-chloro-, methyl ester[2][3]
- CAS Number: 765211-09-4[2][4][5]
- Molecular Formula: C₈H₇BrCINO₂[2][3]
- Molecular Weight: 264.50 g/mol [2]

Caption: Chemical structure of **Methyl 2-amino-5-bromo-4-chlorobenzoate**.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions. The data presented below has been aggregated from various chemical suppliers and databases.

Property	Value	Source(s)
Appearance	Solid	[3]
Boiling Point	344 °C at 760 mmHg	[2]
Density	1.676 g/cm ³	[2]
Flash Point	161.9 °C	[2]
Water Solubility	11.17 mg/L at 25 °C (predicted)	[2]
XLogP3	4	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	2	[2]

Spectral Data Insights

While raw spectral data is not publicly available without specific batch analysis, the structure allows for the prediction of key spectral features essential for characterization:

- ^1H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine ($-\text{NH}_2$) protons, and the methyl ester ($-\text{OCH}_3$) protons. The aromatic protons will appear as singlets or doublets depending on their coupling, shifted downfield due to the electron-withdrawing effects of the halogens and the ester group. The amine protons will likely appear as a broad singlet, and the methyl protons as a sharp singlet around 3.8-3.9 ppm.
- ^{13}C NMR (Carbon NMR): The spectrum will display eight distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (typically >160 ppm). The aromatic carbons will appear in the 110-150 ppm range, with their chemical shifts influenced by the attached substituents (amino, bromo, chloro, and carboxyl groups). The methyl carbon of the ester will be the most upfield signal.
- IR (Infrared) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (around $3300\text{-}3500\text{ cm}^{-1}$), C=O stretching of the ester (around $1700\text{-}1730\text{ cm}^{-1}$), C-O stretching (around $1200\text{-}1300\text{ cm}^{-1}$), and C-Cl/C-Br stretching in the fingerprint region.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) and characteristic isotopic patterns due to the presence of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) and chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), which is a definitive feature for confirming the compound's identity. The exact mass is 262.93487 Da.[\[2\]](#)

Applications in Synthetic Chemistry

Methyl 2-amino-5-bromo-4-chlorobenzoate is not an end-product but a highly valuable intermediate. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

- Pharmaceutical Synthesis: The aromatic amine can be diazotized to introduce other functional groups. The bromo and chloro substituents are ideal handles for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, which are fundamental

for building the carbon-carbon and carbon-heteroatom bonds prevalent in active pharmaceutical ingredients (APIs).[\[1\]](#)

- Agrochemical Development: Similar to pharmaceuticals, the halogenated aromatic core is a common motif in modern pesticides and herbicides. This intermediate serves as a precursor for creating new agrochemicals with targeted biological activity.[\[1\]](#)
- Material Science: Substituted anilines and benzoic acids are used in the synthesis of polymers and dyes.

Illustrative Synthetic Workflow

The synthesis of compounds like **Methyl 2-amino-5-bromo-4-chlorobenzoate** typically involves a multi-step process starting from simpler, commercially available materials. A plausible route would be the halogenation and subsequent esterification of an aminobenzoic acid precursor.

Caption: A potential two-step synthesis pathway for the target compound.

Experimental Protocol: Fischer Esterification (Step 2)

This protocol outlines the conversion of the carboxylic acid intermediate to the final methyl ester product.

- Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-bromo-4-chlorobenzoic acid (1.0 eq).
- Reagents: Add an excess of methanol (e.g., 10-20 volumes) to serve as both the solvent and the reagent.
- Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H_2SO_4) (e.g., 0.1-0.2 eq) to the mixture.
- Reaction: Heat the mixture to reflux (approximately 65 °C for methanol) and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

- **Workup:** After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO_3).
- **Extraction:** Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the pure **Methyl 2-amino-5-bromo-4-chlorobenzoate**.

Safety and Handling

Proper handling of this chemical is essential to ensure laboratory safety. The following information is based on available safety data for structurally similar compounds.

- **Storage:** Keep in a dark place, sealed in a dry, and well-ventilated environment.[\[2\]](#)
Recommended storage temperature is often room temperature or refrigerated (2-8°C).[\[6\]](#)
- **Personal Protective Equipment (PPE):** Always wear protective gloves, safety glasses with side shields, and a lab coat.[\[7\]](#) Work in a well-ventilated area or under a chemical fume hood.[\[7\]](#)[\[8\]](#)
- **Hazards:** While a specific safety data sheet for this exact isomer is not broadly available, related compounds are classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[\[7\]](#) May cause respiratory irritation.[\[7\]](#)
- **First Aid:**
 - **Eyes:** Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[\[7\]](#)[\[8\]](#)
 - **Skin:** Wash off with soap and plenty of water. If irritation persists, seek medical attention.[\[7\]](#)[\[8\]](#)
 - **Ingestion:** Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[7\]](#)

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-amino-5-bromo-2-chlorobenzoate [myskinrecipes.com]
- 2. lookchem.com [lookchem.com]
- 3. Methyl 2-amino-5-bromo-4-chlorobenzoate | CymitQuimica [cymitquimica.com]
- 4. 765211-09-4|Methyl 2-amino-5-bromo-4-chlorobenzoate|BLD Pharm [bldpharm.com]
- 5. rndmate.com [rndmate.com]
- 6. METHYL 4-AMINO-3-BROMO-5-CHLOROBENZOATE CAS#: 914636-88-7 [m.chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Methyl 2-amino-5-bromo-4-chlorobenzoate physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1395880#methyl-2-amino-5-bromo-4-chlorobenzoate-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com